molecular formula C14H12N2O5S B4795708 methyl 3-{[(2-nitrophenyl)acetyl]amino}-2-thiophenecarboxylate

methyl 3-{[(2-nitrophenyl)acetyl]amino}-2-thiophenecarboxylate

Cat. No. B4795708
M. Wt: 320.32 g/mol
InChI Key: ZTOGCPFQGBKKIC-UHFFFAOYSA-N
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Description

Methyl 3-{[(2-nitrophenyl)acetyl]amino}-2-thiophenecarboxylate is a chemical compound used in scientific research. It is also known as N-(2-nitrobenzoyl)-3-methyl-2-thiophenecarboxamide or NTA-T. This compound is synthesized through a multi-step process that involves the reaction of 2-nitrobenzoyl chloride with 3-methylthiophene-2-carboxylic acid. Methyl 3-{[(2-nitrophenyl)acetyl]amino}-2-thiophenecarboxylate has a variety of applications in scientific research, including its use as a tool for studying the mechanism of action of certain enzymes and as a potential drug target.

Mechanism of Action

The mechanism of action of methyl 3-{[(2-nitrophenyl)acetyl]amino}-2-thiophenecarboxylate involves the inhibition of certain enzymes. Specifically, this compound binds to the active site of enzymes that are involved in the biosynthesis of certain natural products. By binding to these enzymes, methyl 3-{[(2-nitrophenyl)acetyl]amino}-2-thiophenecarboxylate prevents them from carrying out their normal functions, which can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
Methyl 3-{[(2-nitrophenyl)acetyl]amino}-2-thiophenecarboxylate has a variety of biochemical and physiological effects. One of its most important effects is its ability to inhibit the activity of certain enzymes, which can have a variety of downstream effects on cellular processes. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties, although more research is needed to fully understand these effects.

Advantages and Limitations for Lab Experiments

Methyl 3-{[(2-nitrophenyl)acetyl]amino}-2-thiophenecarboxylate has several advantages for use in lab experiments. First, it is a highly specific inhibitor of certain enzymes, which makes it a valuable tool for studying their activity. Additionally, this compound is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, there are also some limitations to using methyl 3-{[(2-nitrophenyl)acetyl]amino}-2-thiophenecarboxylate in lab experiments. Specifically, its potency can vary depending on the specific enzyme being targeted, which can make it difficult to use in certain applications.

Future Directions

There are several potential future directions for research involving methyl 3-{[(2-nitrophenyl)acetyl]amino}-2-thiophenecarboxylate. One important area of focus is the development of new inhibitors that are more potent and selective than this compound. Additionally, researchers are interested in studying the downstream effects of inhibiting certain enzymes with methyl 3-{[(2-nitrophenyl)acetyl]amino}-2-thiophenecarboxylate, particularly in the context of cancer and other diseases. Finally, there is also interest in exploring the use of this compound as a potential drug target for the development of new therapeutics.

Scientific Research Applications

Methyl 3-{[(2-nitrophenyl)acetyl]amino}-2-thiophenecarboxylate has a variety of applications in scientific research. One of its most important uses is as a tool for studying the mechanism of action of certain enzymes. Specifically, this compound is used to study the activity of enzymes that are involved in the synthesis of certain natural products. By inhibiting the activity of these enzymes, researchers can gain a better understanding of how they work and how they can be targeted for therapeutic purposes.

properties

IUPAC Name

methyl 3-[[2-(2-nitrophenyl)acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5S/c1-21-14(18)13-10(6-7-22-13)15-12(17)8-9-4-2-3-5-11(9)16(19)20/h2-7H,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOGCPFQGBKKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[(2-nitrophenyl)acetyl]amino}thiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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